{4-[3-(diethylamino)propoxy]phenyl}(phenyl)methanone
Overview
Description
{4-[3-(diethylamino)propoxy]phenyl}(phenyl)methanone is a useful research compound. Its molecular formula is C20H25NO2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.188529040 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stimuli-Responsive Materials
Tetra(4-(diethylamino)phenyl)ethene, a derivative, shows aggregation-induced emission (AIE) with high solid-state fluorescence quantum yields, demonstrating its potential as a reversible fluorescence switch in acidic and basic solutions. This property makes it suitable for chemical sensing and environmental monitoring (Wang et al., 2015).
Antioxidant Properties
Derivatives synthesized from reactions such as bromination and demethylation exhibit significant in vitro antioxidant activities. These compounds, particularly those with phenolic rings and hydroxyl groups, show potent antioxidant and radical scavenging abilities, suggesting their potential as new molecules for antioxidant applications (Çetinkaya et al., 2012).
Herbicidal Activity
Aryl-naphthyl methanone derivatives have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), displaying preferable herbicidal activity. These findings indicate the potential of these derivatives in developing novel herbicides (Fu et al., 2019).
Anticancer Effects
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a derivative, has shown potent cytotoxicity against tumor cell lines and induced cell cycle arrest in G2/M phase, suggesting its promise as an anticancer therapeutic agent (Magalhães et al., 2013).
Memory Devices
Ferrocene-terminated hyperbranched polyimide, synthesized from a novel tetra-amine derivative, exhibited bistable electrical conductivity switching, indicating its use in memory devices with nonvolatile bipolar write-once-read-many-times memory character (Tan et al., 2017).
Properties
IUPAC Name |
[4-[3-(diethylamino)propoxy]phenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-21(4-2)15-8-16-23-19-13-11-18(12-14-19)20(22)17-9-6-5-7-10-17/h5-7,9-14H,3-4,8,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMJFWJNGCZRMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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